6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid is an organic compound with a unique bicyclic structure. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a well-known organic base and catalyst. This compound is characterized by the presence of a carboxylic acid group and a methyl group attached to the bicyclic framework, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with methylating agents followed by carboxylation. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like methylation, cyclization, and purification through crystallization or distillation. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in THF.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid involves its ability to act as a nucleophile and base. It can participate in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with electrophilic centers in substrates, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, widely used as a base and catalyst in organic synthesis.
2-Hydroxymethyl-1,4-diazabicyclo[2.2.2]octane: A derivative with a hydroxymethyl group, used in similar applications as DABCO.
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid: A non-methylated version of the compound, with similar reactivity but different physical properties.
Uniqueness
6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct reactivity and solubility properties. This makes it particularly useful in specific catalytic and synthetic applications where these functional groups play a crucial role .
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c1-6-4-9-2-3-10(6)7(5-9)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
LSSJDWLNVHJYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CCN1C(C2)C(=O)O |
Origin of Product |
United States |
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